Lower Computed Lipophilicity (XLogP3) Relative to Diethyl Ester Analog Reduces LogD-Driven Nonspecific Binding Risk
The target compound exhibits an XLogP3 value of 2.9, as computed by PubChem [1]. In comparison, the diethyl ester analog (diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate) is estimated to have an XLogP3 value of approximately 3.9–4.1, based on a standard logP increment of ~0.5 per additional methylene unit across two ester groups. This difference of approximately 1.0–1.2 logP units indicates that the dimethyl ester is measurably less lipophilic, a property that can reduce nonspecific binding and improve aqueous solubility in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Diethyl 2-benzamido analog: XLogP3 ≈ 3.9–4.1 (estimated by methylene unit increment) |
| Quantified Difference | ΔXLogP3 ≈ -1.0 to -1.2 (target less lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity is generally associated with reduced off-target binding and improved developability, making the dimethyl ester a more attractive early-stage screening candidate than its diethyl counterpart.
- [1] PubChem. (2006–2026). Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CID 7588704). National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
